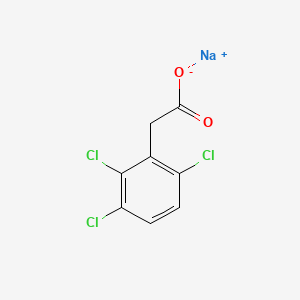
Sodium 2,3,6-trichlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3,6-trichlorophenylacetate is a chemical compound with the molecular formula C₈H₄Cl₃NaO₂ and a molecular weight of 261.465 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high density (1.568 g/cm³) and a boiling point of 353.5°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,6-trichlorophenylacetate typically involves the reaction of 2,3,6-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,3,6-trichlorophenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenylacetic acids, while reduction can produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
Sodium 2,3,6-trichlorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2,3,6-trichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Sodium chlorfenac
- Fenac sodium salt
- Sodium 2,3,6-trichlorobenzeneacetate
- 2,3,6-Trichlorophenylacetic acid sodium salt
Comparison: Sodium 2,3,6-trichlorophenylacetate is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications. For instance, its high density and boiling point make it suitable for specific industrial processes, while its chemical reactivity allows for diverse applications in organic synthesis .
Propiedades
Número CAS |
2439-00-1 |
|---|---|
Fórmula molecular |
C8H4Cl3NaO2 |
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
sodium;2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
YPWJVPXHSDMPQB-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
SMILES canónico |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Key on ui other cas no. |
2439-00-1 |
Números CAS relacionados |
85-34-7 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















